1-(5-chloro-2-methylphenyl)-5-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(5-Chloro-2-methylphenyl)-5-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 5-chloro-2-methylphenyl group at position 1 and a methylene-linked 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety at position 3. The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity, while fluorinated aryl groups improve lipophilicity and bioavailability .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6O2/c1-12-5-6-14(22)8-17(12)29-20-16(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-3-2-4-15(23)7-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCLGVSNLEAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-5-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and associated research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 326.755 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to an oxadiazole moiety and a chloro-substituted methylphenyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. The mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. Notable findings include:
- IC50 Values : The compound showed IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) cell lines, indicating strong antiproliferative activity (Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
The biological activity is believed to stem from the compound's ability to inhibit various kinases involved in cancer progression. Specifically, it has shown inhibitory effects on:
- EGFR (Epidermal Growth Factor Receptor) : IC50 = 0.24 µM
- Src Kinase : IC50 = 0.96 µM
- IL-6 Signaling : Reduction in IL-6 levels by approximately 80% at a concentration of .
Case Studies and Research Findings
A comprehensive review of literature reveals multiple studies exploring the biological activity of similar compounds within the same chemical class:
- Anticancer Efficacy : A study reported that derivatives containing the oxadiazole unit exhibited diverse biological activities including anticancer effects against various cell lines such as MDA-MB-435 (melanoma) and T-47D (breast cancer), with growth inhibition percentages reaching up to 98% at specific concentrations .
- Apoptosis Induction : Several compounds related to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to induce apoptosis in cancer cells through intrinsic pathways, further supporting their potential as therapeutic agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds with pyrazolo[3,4-d]pyrimidin structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of halogen atoms and specific substituents enhances their antimicrobial properties .
- Anticancer Properties : Pyrazolo derivatives have been investigated for their potential to act as anticancer agents. They may interfere with cancer cell proliferation and induce apoptosis through various molecular pathways .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo-pyrimidine framework followed by the introduction of substituents such as chloro and fluorophenyl groups. The synthesis pathway can be optimized for yield and purity using various organic synthesis techniques.
Case Studies
- Antimicrobial Evaluation : A study conducted on similar pyrazolo compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring could enhance efficacy .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that compounds with similar structures could reduce cell viability significantly. Mechanistic studies suggested that these compounds might inhibit key signaling pathways involved in cell survival .
- Inflammation Models : Experimental models of inflammation showed that related compounds could reduce edema and inflammatory markers in animal models, indicating potential therapeutic uses in conditions like arthritis .
Comparison with Similar Compounds
Example 41 ()
Compound: 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
BI 665915 ()
Compound: 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide
- Key Differences: Shares the 1,2,4-oxadiazole group but uses a pyrazole-pyrimidine scaffold instead of pyrazolo[3,4-d]pyrimidinone.
- BI 665915 exhibits FLAP inhibition (IC₅₀ < 10 nM) and low human clearance .
Compounds with Fluorinated Aryl Substituents
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()
- Key Differences : Pyrazolo[1,5-a]pyrimidine core with trifluoromethyl and dichlorophenyl groups.
- MP = Not reported; R-factor = 0.051 .
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzoxazole ()
- Key Differences : Benzoxazole core with a 4-fluorophenyl group.
- Impact : The benzoxazole system may confer different pharmacokinetic properties, such as increased plasma protein binding .
Oxadiazole-Containing Analogues
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine ()
5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one ()
- Key Differences: Thiazolidinone core with a propoxyphenyl-oxadiazole hybrid.
Key Structural-Activity Relationships (SAR)
Oxadiazole Group : Enhances metabolic stability and binding affinity due to hydrogen bonding with target proteins .
Fluorinated Aryl Groups : Improve lipophilicity and bioavailability; 3-fluorophenyl specifically increases target selectivity .
Chloro Substituents : The 5-chloro-2-methylphenyl group may reduce off-target interactions by introducing steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
